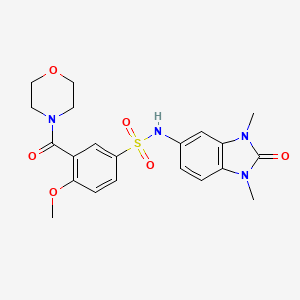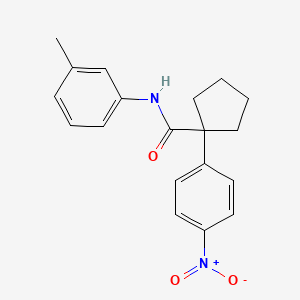
N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is an organic compound characterized by the presence of a cyclopentanecarboxamide core substituted with a 3-methylphenyl group and a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide typically involves the reaction of 3-methylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation
Hydrolysis: Hydrochloric acid or sodium hydroxide
Major Products Formed
Reduction: N-(3-methylphenyl)-1-(4-aminophenyl)cyclopentanecarboxamide
Substitution: Various substituted derivatives depending on the electrophile used
Hydrolysis: 3-methylphenylamine and 4-nitrobenzoic acid
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects. The compound’s structural features allow it to engage in various interactions, influencing its overall activity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-methylphenyl)-1-(4-aminophenyl)cyclopentanecarboxamide
- N-(3-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
- N-(3-methylphenyl)-1-(4-methylphenyl)cyclopentanecarboxamide
Uniqueness
N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is unique due to the presence of both a nitro group and a cyclopentanecarboxamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The nitro group can participate in reduction reactions, while the cyclopentanecarboxamide core provides structural stability and potential for further functionalization.
Propiedades
Fórmula molecular |
C19H20N2O3 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-4-6-16(13-14)20-18(22)19(11-2-3-12-19)15-7-9-17(10-8-15)21(23)24/h4-10,13H,2-3,11-12H2,1H3,(H,20,22) |
Clave InChI |
WUAVDTAOAGEVKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12483256.png)
![3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea](/img/structure/B12483260.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12483266.png)
![Ethyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483278.png)
![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483280.png)
![2,4-dichloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483281.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483291.png)
![6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B12483292.png)
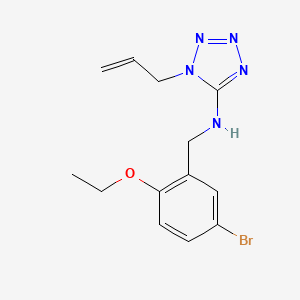
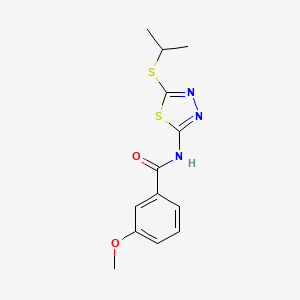
![1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483312.png)
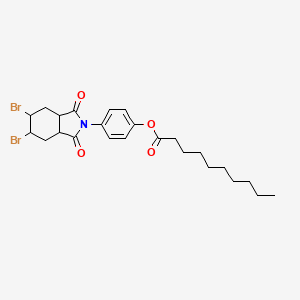
![Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483325.png)
